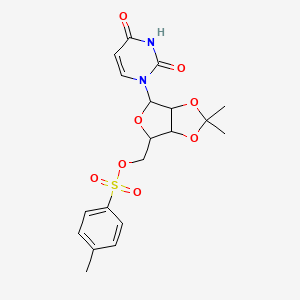

2',3'-Isopropylidene-5'-tosylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O8S/c1-11-4-6-12(7-5-11)30(24,25)26-10-13-15-16(29-19(2,3)28-15)17(27-13)21-9-8-14(22)20-18(21)23/h4-9,13,15-17H,10H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTYEGXHECVJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)N4C=CC(=O)NC4=O)OC(O3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40994313 | |

| Record name | 4-Hydroxy-1-[5-O-(4-methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7354-93-0 | |

| Record name | NSC73279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-[5-O-(4-methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Control and Implications in Reactions Involving 2 ,3 Isopropylidene 5 Tosylate

Stereochemical Retention at the Chiral Center during O-Tosylation

The conversion of the 5'-hydroxyl group of a 2',3'-O-isopropylidene protected nucleoside to a tosylate is a key transformation in nucleoside chemistry. This reaction proceeds with retention of configuration at the C4' chiral center of the ribose sugar.

The O-tosylation reaction involves the attack of the alcohol's oxygen atom on the sulfur atom of tosyl chloride. youtube.commasterorganicchemistry.com This is followed by the loss of a chloride ion and subsequent deprotonation of the oxonium ion by a base, typically pyridine (B92270), to yield the tosylate. youtube.com Crucially, the bond between the C5' carbon of the sugar and the 5'-oxygen is not broken during this process. youtube.com Since the reaction does not occur at the chiral C4' center, its stereochemical integrity is preserved. libretexts.orglibretexts.org

Mechanism of O-Tosylation:

Nucleophilic Attack: The lone pair of electrons on the 5'-hydroxyl oxygen attacks the electrophilic sulfur atom of tosyl chloride.

Chloride Elimination: The chloride ion, a good leaving group, departs.

Deprotonation: A base, such as pyridine, removes the proton from the positively charged oxygen, yielding the final tosylate product and pyridinium (B92312) chloride. youtube.com

This retention of stereochemistry is a significant advantage, as it allows for the predictable synthesis of stereochemically defined nucleoside analogs.

Stereoselectivity in Nucleophilic Substitution Reactions of 5'-O-tosylates

The 5'-O-tosyl group is an excellent leaving group, making the C5' position susceptible to nucleophilic attack. Nucleophilic substitution reactions at this position typically proceed via an SN2 mechanism. libretexts.orglibretexts.org

A hallmark of the SN2 reaction is the inversion of configuration at the reaction center. youtube.comyoutube.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group, in a "backside attack." youtube.com This leads to a Walden inversion, where the stereochemistry at the C5' carbon is inverted.

| Reactant | Nucleophile | Product | Stereochemical Outcome |

|---|---|---|---|

| 2',3'-Isopropylidene-5'-O-tosyladenosine | Azide (B81097) (N₃⁻) | 5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine | Inversion of configuration at C5' |

| 2',3'-Isopropylidene-5'-O-tosyluridine | Thiolate (RS⁻) | 5'-Thio-5'-deoxy-2',3'-O-isopropylideneuridine | Inversion of configuration at C5' |

| 2',3'-Isopropylidene-5'-O-tosylguanosine | Cyanide (CN⁻) | 5'-Cyano-5'-deoxy-2',3'-O-isopropylideneadenosine | Inversion of configuration at C5' |

The stereospecificity of this SN2 reaction is a powerful tool in the synthesis of modified nucleosides, allowing for the introduction of a wide range of functionalities at the 5'-position with a defined stereochemistry.

Utility as a Chiral Building Block in Enantiospecific Syntheses

The defined stereochemistry of 2',3'-isopropylidene-5'-tosylate makes it a valuable chiral building block for the enantiospecific synthesis of more complex molecules. nih.govresearchgate.net By starting with a stereochemically pure precursor, chemists can construct intricate molecular architectures with a high degree of stereocontrol.

For instance, these tosylates can serve as precursors to various nucleoside analogs with modified sugar moieties or heterocyclic bases. nih.govnih.gov The predictable stereochemical outcome of reactions at the 5'-position allows for the targeted synthesis of specific enantiomers of biologically active compounds. mdpi.comresearchgate.net This is particularly important in medicinal chemistry, where the different enantiomers of a drug can have vastly different pharmacological activities.

The versatility of this chiral building block is further enhanced by the ability to introduce a wide variety of nucleophiles at the 5'-position, leading to a diverse array of modified nucleosides for biological evaluation and further synthetic transformations.

Reactivity and Fundamental Reaction Pathways of 2 ,3 Isopropylidene 5 Tosylate

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the reactivity of 2',3'-Isopropylidene-5'-tosylate, enabling the introduction of a wide array of functional groups at the 5'-position.

Mechanistic Aspects of SN1 and SN2 Reactions with Tosylate as a Leaving Group

The tosylate group (⁻OTs) is a superior leaving group because its negative charge is delocalized through resonance across the sulfonate group, making it a stable, weakly basic anion. This inherent stability facilitates its departure from the carbon backbone. The primary nature of the 5'-carbon in this compound generally favors an Sₙ2 (bimolecular nucleophilic substitution) mechanism. openochem.org

In an Sₙ2 reaction, a nucleophile attacks the electrophilic 5'-carbon from the backside, leading to a concerted process where the carbon-nucleophile bond forms simultaneously with the cleavage of the carbon-oxygen (tosylate) bond. khanacademy.org This results in an inversion of stereochemistry at the reaction center. pressbooks.pub However, given the substrate, which is a primary tosylate, there is no stereocenter at the 5'-position to invert.

While Sₙ1 (unimolecular nucleophilic substitution) reactions are also possible with tosylates, they are less common for primary substrates like this compound because they proceed through a less stable primary carbocation intermediate. openochem.orgreddit.com Sₙ1 pathways are more favored for tertiary and, to some extent, secondary tosylates where a more stable carbocation can be formed. reddit.com The choice between Sₙ1 and Sₙ2 pathways is also influenced by the nucleophile, solvent, and reaction temperature. Strong, non-bulky nucleophiles and polar aprotic solvents typically favor the Sₙ2 mechanism. researchgate.net

Interconversion to Halogenated Derivatives (e.g., with sodium bromide)

A common and synthetically useful transformation of this compound is its conversion to the corresponding 5'-halogenated derivative. This is typically achieved by reacting the tosylate with a halide salt, such as sodium bromide (NaBr) in a suitable solvent like acetone (B3395972). researchgate.net This reaction proceeds via an Sₙ2 mechanism, where the bromide ion acts as the nucleophile, displacing the tosylate group.

For example, the reaction of a protected glycol with a tosyl group with 10 equivalents of lithium bromide in refluxing acetone resulted in the corresponding bromide, albeit with a moderate yield of 45-50%. researchgate.net The use of an ionic liquid as a solvent has been reported to improve the yield of such reactions. researchgate.net

Displacement by Azide (B81097) and Thiol-Containing Nucleophiles

The versatile reactivity of this compound extends to its displacement by other potent nucleophiles like the azide ion (N₃⁻) and thiol-containing compounds.

The azide anion is an excellent nucleophile for Sₙ2 reactions due to its strong nucleophilicity and small steric profile. researchgate.netncsu.edu The reaction of this compound with sodium azide (NaN₃) readily furnishes the 5'-azido derivative. This transformation is a key step in the synthesis of various modified nucleosides, as the azido (B1232118) group can be further converted into an amino group or used in "click chemistry" reactions. ncsu.edunih.govmdpi.com The substitution of tosylate by sodium azide is generally considered to proceed via an Sₙ2 mechanism. researchgate.net

Similarly, thiol-containing nucleophiles (R-SH) can displace the tosylate group to form 5'-thioethers. These reactions also typically follow an Sₙ2 pathway. researchgate.net For instance, the reaction of a tosylated glycerol (B35011) carbonate with various aliphatic thiols resulted in the expected nucleophilic displacement at the tosylated center. researchgate.net

Quaternization Reactions with Various Aliphatic and Heterocyclic Amines

Tertiary amines, both aliphatic and heterocyclic, can react with this compound to form quaternary ammonium (B1175870) salts. nih.govnih.gov This reaction, known as quaternization, is a type of nucleophilic substitution where the amine acts as the nucleophile. nih.govnih.gov

Studies on a similar compound, methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside, have shown that it reacts with various amines such as trimethylamine (B31210), triethylamine (B128534), pyridine (B92270), and 4-(N,N-dimethylamino)pyridine to yield the corresponding N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium tosylates. nih.govresearchgate.net The yields of these reactions can vary depending on the specific amine and reaction conditions used. nih.gov For example, the reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with trimethylamine gave a good yield of the corresponding quaternary ammonium salt. nih.gov

Table 1: Quaternization Reactions of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with Various Amines nih.gov

| Amine | Product | Yield (%) |

| Trimethylamine | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-N,N,N-trimethylammonium tosylate | 78 |

| Triethylamine | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-N,N,N-triethylammonium tosylate | 55 |

| Pyridine | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | 78 |

| 4-(N,N-Dimethylamino)pyridine | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-4-(dimethylamino)pyridinium tosylate | 65 |

| 2-Methylpyridine | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-2-methylpyridinium tosylate | 28 |

| Isoquinoline (B145761) | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)isoquinolinium tosylate | 72 |

Reductive Deoxygenation Pathways

In addition to substitution, the tosylate group can be removed through reductive cleavage, effectively resulting in the deoxygenation of the 5'-position.

Reductive Cleavage of O-Tosyl Groups Using Specific Reducing Agents (e.g., Sodium Naphthalenide, Lithium Triethylborohydride)

Powerful reducing agents can cleave the C-O bond of the tosylate, replacing it with a C-H bond.

Sodium Naphthalenide (NaC₁₀H₈) is a potent single-electron transfer (SET) reagent that is effective for the reductive cleavage of O-tosyl groups. fiu.eduacs.orgresearchgate.netacs.org The mechanism is believed to involve the transfer of an electron from the sodium naphthalenide radical anion to the tosylate, leading to the fragmentation into a radical and an anion. A second electron transfer to the radical followed by protonolysis during workup yields the deoxygenated product. fiu.edu Research has shown that treating 2',3'-O-isopropylidene-5'-O-tosyladenosine with sodium naphthalenide efficiently removes the 5'-O-tosyl group, yielding 2',3'-O-isopropylideneadenosine in high yield (90%). fiu.edu

Lithium Triethylborohydride (LiBHEt₃) , often referred to as "Super-Hydride®", is another powerful reducing agent capable of cleaving tosylates. wikipedia.orgorganic-chemistry.org It is a stronger reducing agent than both lithium aluminum hydride and lithium borohydride. wikipedia.orgorganic-chemistry.org The reaction of tosylates with LiBHEt₃ can lead to the corresponding alkane. wikipedia.org For example, the reduction of cyclohexyl tosylate with LiBHEt₃ resulted in a mixture of cyclohexane (B81311) (80%) and cyclohexene (B86901) (20%). epa.gov While specific studies on this compound with LiBHEt₃ are not as prevalent in the provided context, the known reactivity of this reagent with other tosylates suggests it would be an effective method for the deoxygenation of this compound as well. wikipedia.orgepa.gov

Synthesis of Deoxyribose Analogs via Reductive Methodologies

The conversion of ribonucleosides to their deoxyribose counterparts is a pivotal transformation in medicinal chemistry and nucleic acid research. The compound 2',3'-O-isopropylidene-5'-O-tosyladenosine and its analogs serve as key intermediates in this process. The tosylate group at the 5'-position is an excellent leaving group, but for the synthesis of 5'-deoxyribose analogs, it is the hydroxyl groups at the 2' or 3' positions that typically need to be removed. However, the principles of deoxygenation are broadly applicable, and the 5'-tosylate is instrumental in related reductive pathways.

A common strategy for creating deoxyribose analogs involves the deoxygenation of a secondary hydroxyl group, often via a Barton-McCombie type radical reaction. For instance, a related precursor, 5'-O-benzoyl-1,2-isopropylidene-3-O-imidazolylthiocarbonyl-α-D-xylofuranose, undergoes efficient radical deoxygenation using dimethyl phosphite (B83602) as a hydrogen source. nih.gov This method presents a safer and more cost-effective alternative to traditional reagents like tributyltin hydride. nih.gov

Another established reductive methodology is the displacement of a sulfonyloxy group with a hydride reagent. nih.gov For example, the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside can be achieved using hydride reagents, which reductively displaces the sulfonyloxy group. nih.gov This approach leads to the formation of the corresponding 5-deoxy-D-ribofuranose derivative. nih.gov While this example illustrates deoxygenation at the 5'-position, the underlying principle of reductive displacement of a tosylate by a hydride is a fundamental pathway for generating deoxy sugars. The synthesis of 2-deoxy-L-ribose has been achieved from L-arabinose by the reduction of a triflate intermediate with tetrabutylammonium (B224687) borohydride, highlighting the utility of sulfonate esters in deoxygenation reactions. researchgate.net

The table below summarizes key reductive methodologies applicable to the synthesis of deoxy sugar analogs from precursors containing sulfonyloxy groups like tosylates.

| Precursor Type | Reductive Method | Reagents | Product Type | Ref |

| 3'-O-Thiocarbonylimidazolyl Ribofuranose | Radical Deoxygenation | Dimethyl Phosphite | 3'-Deoxyribofuranose | nih.gov |

| 5'-O-Sulfonyloxy Ribofuranoside | Reductive Displacement | Hydride Reagents | 5'-Deoxyribofuranoside | nih.gov |

| 2'-O-Triflate Arabinofuranoside | Reductive Displacement | Tetrabutylammonium Borohydride | 2'-Deoxyribofuranoside | researchgate.net |

These methods underscore the versatility of sulfonate esters, including tosylates, as activating groups for hydroxyl functions, enabling their reductive removal to furnish valuable deoxyribose analogs.

Intramolecular Reactions and Cyclization

The rigid structure and reactive functionalities of this compound predispose it to a variety of intramolecular reactions, most notably the formation of cyclonucleosides. These reactions are driven by the proximity of the reactive 5'-O-tosyl group to nucleophilic centers within the nucleobase.

The 5'-O-tosyl group in nucleosides like 2',3'-O-isopropylidene-5'-tosyladenosine is susceptible to intramolecular nucleophilic attack by the purine (B94841) or pyrimidine (B1678525) base, leading to the formation of a new covalent bond and creating a cyclonucleoside. nih.govnih.gov This cyclization is a common and important reaction pathway for 5'-O-sulfonated nucleosides. nih.govnih.gov

For instance, in purine nucleosides, the N3 or N7 positions of the base can act as the intramolecular nucleophile. The reaction of 2',3'-O-isopropylidene-N6-(2-methoxyethyl)adenosine with an oxidant system resulted in the formation of an 8,5'-O-cycloadenosine derivative, demonstrating the favorability of cyclization involving the C8 position of the purine ring. nih.gov In another example, attempts to sulfonylate the 5'-hydroxyl group of an isopropylidene-protected 6-chloropurine (B14466) riboside with triflic anhydride (B1165640) unexpectedly led directly to the formation of an 8,5'-O-cyclonucleoside with a triflate group attached to the N7 position. nih.gov This indicates that under certain conditions, cyclization can be highly efficient and even preempt the intended reaction.

The formation of these cyclonucleosides is significant as they are conformationally constrained analogs of natural nucleosides and are valuable tools in biochemical and structural studies. The specific cyclonucleoside formed (e.g., N3,5'- or O2,5'-) depends on the nature of the nucleobase, the solvent, and the reaction conditions.

The 2',3'-O-isopropylidene group plays a crucial role beyond simply protecting the diol functionality; it exerts a profound influence on the conformation of the furanose ring, which in turn dictates the molecule's reactivity. ontosight.aicdnsciencepub.com The fusion of the five-membered dioxolane ring (from the isopropylidene group) to the five-membered furanose ring introduces significant conformational constraints. cdnsciencepub.com

In furanose rings, a dynamic equilibrium typically exists between various puckered conformations, often described by pseudorotation. nih.gov The most common conformations are the North (N) and South (S) type conformers, which correspond to C3'-endo and C2'-endo puckering, respectively. However, the rigid isopropylidene group restricts this flexibility, locking the furanose ring into a more defined, and often less stable, conformation. cdnsciencepub.com

X-ray crystallographic studies of related molecules, such as 3-deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose, have shown that the furanose ring can adopt specific conformations like a twisted (⁴T₃) or an envelope (⁴E) form. nih.goviucr.org This conformational locking has significant consequences for reactivity. By holding the furanose ring in a particular pucker, the isopropylidene group pre-organizes the molecule for certain reaction pathways. For intramolecular cyclization, this conformational rigidity can bring the 5'-tosylate group into close proximity with the nucleobase, thereby accelerating the rate of cyclonucleoside formation. Conversely, it can also hinder reactions that require a different ring conformation. The conformation of the furanose ring is highly flexible and can be influenced by even weak intermolecular interactions, but the presence of the isopropylidene group is a dominant factor in determining its preferred geometry. nih.gov

| Feature | Description | Impact on Reactivity | Ref |

| Protection | Masks the 2' and 3' hydroxyl groups from unwanted reactions. | Allows for selective modification at other positions, like the 5'-hydroxyl. | ontosight.ai |

| Conformational Lock | Restricts the furanose ring to specific puckered conformations (e.g., envelope or twist). | Pre-organizes the molecule, influencing the rate and outcome of reactions such as intramolecular cyclization. | cdnsciencepub.comnih.gov |

| Solubility | Enhances solubility in organic solvents. | Facilitates reactions in non-aqueous media, which is common in oligonucleotide synthesis. | umich.edu |

Applications As a Key Intermediate in Complex Molecular Synthesis

A Gateway to Nucleosides and Nucleotides

The synthesis of natural and modified nucleosides and nucleotides is a critical endeavor in medicinal chemistry and molecular biology. 2',3'-Isopropylidene-5'-tosylate serves as a key starting material in this field, enabling the precise and controlled introduction of various functional groups and structural modifications.

Crafting the Building Blocks of Life: Nucleoside Monophosphate and Polyphosphate Synthesis

The conversion of nucleosides into their corresponding monophosphates and polyphosphates is a fundamental process for creating antiviral and anticancer agents, as well as probes for studying biological systems. A primary strategy for this transformation involves the activation of the 5'-hydroxyl group of a 2',3'-isopropylidene-protected nucleoside by tosylation, forming the 5'-tosylate derivative. beilstein-journals.orgumich.edu This tosylate group is an excellent leaving group, facilitating nucleophilic substitution by phosphate-containing species.

For the synthesis of nucleoside diphosphates (NDPs), a common and effective method is the SN2 displacement of the tosylate ion from the 5'-tosylnucleoside using a pyrophosphate salt. beilstein-journals.org To enhance solubility in organic solvents and ensure anhydrous conditions crucial for the reaction's success, pyrophosphate is often used as its tris(tetrabutylammonium) or, more recently, its tris[bis(triphenylphosphoranylidene)ammonium] (PPN) salt. beilstein-journals.org The latter is noted for its ease of preparation and lower hygroscopicity. beilstein-journals.org

While the synthesis of nucleoside triphosphates (NTPs) can also be achieved through the displacement of the tosylate group with a triphosphate salt, this method has been reported to be particularly useful for the synthesis of ATP. umich.edu More contemporary and broadly applicable methods for NTP synthesis often involve a one-pot phosphorylation of a protected nucleoside, such as a 2',3'-isopropylidene derivative, using reagents like trimetaphosphate activated by mesitylenesulfonyl chloride. nih.gov This approach circumvents the need to isolate the intermediate 5'-tosylate.

The synthesis of nucleoside monophosphates (NMPs) from 5'-tosylates can be achieved by displacement with a phosphate (B84403) source, though this route is less commonly detailed than polyphosphate synthesis. umich.edu Chemoenzymatic methods, which utilize nucleoside kinases, have emerged as a powerful and green alternative for the synthesis of NMPs, often providing high yields and avoiding the need for extensive protecting group chemistry. vu.lt

Table 1: Strategies for Nucleoside Phosphate Synthesis from this compound Precursors

| Target Nucleotide | Key Reagent(s) | Reaction Type | Reference |

| Nucleoside Diphosphate (NDP) | PPN Pyrophosphate | SN2 Displacement | beilstein-journals.org |

| Nucleoside Triphosphate (NTP) | Tetrakis(tetra-n-butylammonium) triphosphate | SN2 Displacement | umich.edu |

| Nucleoside Triphosphate (NTP) | Trimetaphosphate/Mesitylenesulfonyl chloride | One-pot phosphorylation | nih.gov |

Directing Molecular Architecture: Regioselective Alkylation of Nucleobases

The modification of the nucleobase itself is a powerful strategy for creating nucleoside analogs with altered biological activities. The purine (B94841) base inosine (B1671953), for instance, can be a target for alkylation. In a study focused on synthesizing analogs of cyclic ADP-ribose (cADPR), the alkylation of the inosine base was investigated. The reaction of a protected inosine derivative with an alkyl tosylate, structurally similar to the 5'-tosyl group of this compound, led to the formation of both the desired N1-alkylated product and the O6-alkylated regioisomer. mdpi.com This highlights the potential for regioselective functionalization, although control of selectivity between N1 and O6 positions can be a challenge. The 2',3'-isopropylidene protecting group on the ribose moiety is crucial in such syntheses to prevent unwanted reactions at the sugar's hydroxyl groups, thereby directing the modification to the nucleobase. mdpi.com

Expanding the Chemical Toolkit: Derivatization to Synthesize Modified Nucleosides

The versatility of this compound extends to the synthesis of a diverse range of modified nucleosides, including those with extended carbon chains, sulfur-containing sugars, and fluorine substitutions.

Wittig-Extended Nucleosides: The Wittig reaction, a powerful tool for carbon-carbon bond formation, can be employed to extend the carbon chain at the 5'-position of a nucleoside. libretexts.orglibretexts.orgmasterorganicchemistry.com A common strategy involves the oxidation of a 2',3'-O-isopropylidene-protected nucleoside to its 5'-aldehyde. This aldehyde then serves as the substrate for a Wittig reagent, such as methylenetriphenylphosphorane, to generate a 5'-deoxy-5'-methylene nucleoside analog. The initial 2',3'-O-isopropylideneadenosine can be readily converted to its 5'-tosylate, which can then be displaced or transformed into the required aldehyde precursor.

Thionucleosides: The replacement of the oxygen atom in the furanose ring with a sulfur atom leads to thionucleosides, a class of compounds with significant therapeutic potential. While specific examples starting directly from this compound are not extensively detailed, the synthesis of thionucleosides often involves multi-step sequences where protected sugar intermediates are key. nih.gov The 2',3'-isopropylidene protecting group is a common feature in the synthesis of the sugar moieties that are later coupled with nucleobases to form the final thionucleoside.

Fluoro-deoxy Nucleosides: The introduction of fluorine into the sugar moiety can dramatically alter the biological properties of a nucleoside. The synthesis of fluoro-deoxy nucleosides often involves the use of protected sugar intermediates. For instance, the synthesis of 9-(3-deoxy-3-fluoro-β-D-xylofuranosyl)adenine was achieved using a strategy that involved a 2',5'-di-O-tosyladenosine precursor, highlighting the utility of tosyl groups in these transformations.

Building Beyond Nature: Utility in the Preparation of Homo-C-Nucleoside Analogues

Homo-C-nucleoside analogues, where the nucleobase is attached to the sugar via a carbon-carbon bond and an additional carbon atom is inserted between the sugar and the base, represent a class of modified nucleosides with potential therapeutic applications. While direct synthetic routes from this compound are not prominently described, the synthesis of such complex analogues often relies on versatile chiral building blocks derived from sugars. The 2',3'-isopropylidene protection strategy is fundamental in the preparation of these chiral synthons, allowing for selective modifications at other positions of the sugar ring before its elaboration into the final homo-C-nucleoside structure.

Role in the Synthesis of Complex Carbohydrates and Glycosides

The synthesis of complex carbohydrates and glycosides is essential for understanding their roles in biological processes and for the development of new therapeutics. Partially protected monosaccharides are crucial building blocks in these syntheses, and the isopropylidene group is one of the most frequently used temporary protecting groups. youtube.combeilstein-journals.org

The compound 2',3'-O-isopropylidene-α-D-mannopyranoside, which shares the 2',3'-isopropylidene protection with the subject of this article, is an important intermediate in the synthesis of mannose-containing oligosaccharides and glycoconjugates. youtube.com The presence of the isopropylidene group allows for regioselective reactions at the unprotected hydroxyl groups. While this compound itself is a nucleoside derivative, the principles of using isopropylidene protection to direct glycosylation reactions are transferable. The tosylate at the 5' position can be displaced by a hydroxyl group of another sugar unit to form a glycosidic linkage, making it a potential glycosyl donor in the synthesis of complex oligosaccharides.

Employment in the Construction of Chiral Scaffolds and Building Blocks for Biologically Active Molecules

The inherent chirality of the ribose sugar in this compound makes it a valuable chiral building block for the synthesis of a variety of biologically active molecules beyond nucleosides. The 2',3'-isopropylidene group acts as a molecular scaffold, allowing for the introduction of modifications at the 5' position while maintaining the stereochemistry of the ribose moiety. nih.gov

For example, the enzymatic synthesis of 2,3-O-isopropylidene-sn-glycerol, a chiral building block for the platelet-activating factor, demonstrates the utility of the isopropylidene group in creating chiral synthons. nih.gov Similarly, carbohydrate-derived chiral ligands, often featuring isopropylidene protection, are effective in asymmetric catalysis. mdpi.com Ligands bearing a tosylate group have been shown to influence the stereochemical outcome of reactions, indicating that the tosyl group in this compound can also play a role in directing the stereochemistry of subsequent transformations. mdpi.com This makes the compound a useful starting material for the construction of chiral fragments that can be incorporated into larger, biologically active molecules. uva.es

Formation of Quaternary Ammonium (B1175870) Salts Derived from Sugar Sulfonates

2',3'-O-Isopropylidene-5'-tosylate serves as a crucial starting material in the synthesis of quaternary ammonium salts (QAS) derived from sugar sulfonates. The tosyl group at the 5'-position is an excellent leaving group, facilitating nucleophilic substitution reactions with tertiary amines to yield the corresponding quaternary ammonium salts. This reaction is a key step in the development of novel compounds with potential biological activities. nih.govresearchgate.nettaylorandfrancis.com

The synthesis of these sugar-derived QAS typically involves the reaction of the tosylated sugar derivative with a selected tertiary amine. nih.gov The reaction conditions, such as solvent and temperature, can influence the reaction's efficiency. For instance, reactions have been successfully carried out in acetonitrile (B52724) at elevated temperatures or even under solvent-free conditions. nih.gov

A study on the quaternization of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with a variety of tertiary amines, including both aliphatic and heterocyclic amines, demonstrated the successful formation of six new water-soluble quaternary ammonium salts. nih.gov The structures of these novel compounds were confirmed using NMR spectroscopy. nih.gov

The yields of these quaternization reactions can vary significantly depending on the amine used. Research has shown that yields for the synthesis of N-((methyl 2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium tosylates can range from 28% to 78%. nih.gov The reaction with pyridine (B92270), for example, resulted in the highest yield. nih.gov In contrast, reactions with certain amines like tri-n-propylamine and tri-n-butylamine have been reported to be unsuccessful under similar conditions. nih.gov

The reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with aromatic amines such as pyridine, 2-methylpyridine, 4-(N,N-dimethylamino)pyridine, and isoquinoline (B145761) leads to the formation of the corresponding N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium salts. nih.gov Similarly, the synthesis of N-(1,4-anhydro-5-deoxy-2,3-O-isopropylidene-D,L-ribitol-5-yl)ammonium salts has been achieved using amines like pyridine, 2-methylpyridine, 3-carbamoylpyridine, 4-(N,N-dimethylamino)pyridine, and quinoline, as well as aliphatic amines like trimethylamine (B31210) and triethylamine (B128534). nih.gov

The general procedure for synthesizing these quaternary ammonium salts involves dissolving the tosylated sugar in the tertiary amine or a solution of the amine and heating the mixture. nih.gov After the reaction is complete, the product is typically purified by extraction and crystallization. nih.gov

The following table summarizes the yields of N-((methyl 2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium tosylates obtained from the reaction with various heterocyclic amines. nih.gov

| Amine | Product | Yield (%) |

| Pyridine | N-((methyl 2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridine tosylate | 78 |

| 2-Methylpyridine | N-((methyl 2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-2-methylpyridinium tosylate | 55 |

| 4-(N,N-Dimethylamino)pyridine | N-((methyl 2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)-4-(dimethylamino)pyridinium tosylate | 62 |

| Isoquinoline | N-((methyl 2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)isoquinolinium tosylate | 45 |

| Triethylamine | N,N,N-triethyl-N-((methyl 2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium tosylate | 35 |

| Trimethylamine | N,N,N-trimethyl-N-((methyl 2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium tosylate | 28 |

Data sourced from a study on the quaternization of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside. nih.gov

This synthetic route has also been applied to other nucleoside derivatives, such as uridine, to produce their corresponding quaternary ammonium salts, which have been investigated for their biological activities. researchgate.net The formation of these sugar-derived quaternary ammonium salts highlights the utility of 2',3'-O-isopropylidene-5'-tosylate as a versatile intermediate in the synthesis of complex and potentially bioactive molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies for Elucidating Reaction Outcomes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of Synthesized Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including derivatives of 2',3'-Isopropylidene-5'-tosylate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of key functional groups and their connectivity.

In the synthesis of N-[(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl]aminium tosylates, high-resolution ¹H and ¹³C NMR spectra were instrumental in determining the structures of the newly synthesized water-soluble compounds. researchgate.net For instance, in the synthesis of 2,3-O-isopropylidene-α-D-mannopyranosides, ¹H NMR is used to confirm the formation of the desired product. mdpi.com The chemical shifts of the isopropylidene methyl groups can also help distinguish between different anomers. units.it

¹H NMR Data for Related Compounds:

| Compound | Solvent | Chemical Shift (ppm) | Multiplicity |

| 2′,3′-O-Isopropylideneuridine | DMSO-d6 | See full spectrum data chemicalbook.com | - |

| Common Solvent Impurities | Various | See reference tables carlroth.com | - |

This table is interactive. Click on the headers to sort the data.

¹³C NMR Data for Related Compounds:

| Compound | Notes |

| (2R,3R)-2,3-O-Isopropylidene-1-O-P-tosyl-4-pentene-1,2,3-triol | Full spectrum available spectrabase.com |

| 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione | (100 MHz, DMSO-d, δ, ppm): 176.12, 156.17, 156.06, 153.89, 152.08, 143.54, 134.04, 131.73, 127.36, 124.97, 123.74, 116.57, 113.12, 113.03, 110. 74, 103.09, 46.52 researchgate.net |

This table is interactive. Click on the headers to sort the data.

X-ray Diffraction Analysis for Definitive Solid-State Structure Determination

X-ray diffraction (XRD) provides unambiguous proof of the three-dimensional structure of crystalline solids. This technique is crucial for confirming the stereochemistry and solid-state conformation of molecules.

For example, the X-ray structure of the product formed from the reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with trimethylamine (B31210) was determined to confirm its molecular geometry. researchgate.net In another study, single-crystal X-ray diffraction was used to characterize the structure of 2-[((3R)-5-oxo-4-phenyltetrahydrofuran-3-yl)methyl]isoindoline-1,3-dione. researchgate.net The output of an XRD analysis is a diffraction pattern, which serves as a unique fingerprint for a crystalline compound. open.edu By comparing the diffraction pattern of an unknown sample to databases of known patterns, the composition of the sample can be identified. open.edu The geometry and parameters involved in X-ray diffraction are described by the Bragg Law. open.edu

Crystallographic data for a related spirooxindole derivative was obtained, revealing a triclinic crystal system with space group P-1. researchgate.net The precise unit cell dimensions and other refinement parameters were also determined, providing a complete picture of the solid-state structure. researchgate.net

Chromatographic Techniques for Monitoring Reaction Progress and Product Purification

Chromatographic methods are essential for both monitoring the progress of a chemical reaction and for the purification of the resulting products. nih.gov Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are routinely employed. nih.govsci-hub.senih.gov

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method to follow the course of a reaction. khanacademy.org By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of products can be visualized. khanacademy.org The retention factor (Rf) value helps in identifying the different components of the mixture. khanacademy.org For instance, in the purification of organic compounds, a solvent system is often chosen to give the desired component an Rf of approximately 0.35 on analytical TLC. units.it

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. nih.gov It offers high resolution and sensitivity, making it suitable for analyzing complex mixtures and purifying products to a high degree. nih.gov HPLC is widely used for the analysis of various organic compounds, including those related to this compound. nih.gov

Flash Chromatography: For preparative scale separations, flash chromatography is a fast and efficient technique. units.it It is an air-pressure driven method that allows for the purification of gram-scale quantities of reaction products in a relatively short amount of time. units.it

The choice of chromatographic technique depends on the specific requirements of the analysis or purification, such as the scale of the reaction, the polarity of the compounds, and the desired level of purity. The combination of different chromatographic methods often provides the most effective approach for isolating and purifying chemical compounds. sci-hub.se

Q & A

Q. What are the key synthetic steps for preparing 2',3'-Isopropylidene-5'-tosylate, and which reagents are critical for protecting group strategies?

The synthesis typically involves:

- Ribose modification : Introduction of the 2',3'-isopropylidene group via acid-catalyzed ketalization using acetone and a catalyst like HCl or H₂SO₄ to protect the ribose diol .

- Tosylation : Reaction of the 5'-hydroxyl group with tosyl chloride (TsCl) in anhydrous pyridine or dichloromethane to form the tosylate ester, a critical leaving group for subsequent nucleophilic substitutions .

- Purification : Column chromatography or recrystallization to isolate the product, often monitored by TLC or NMR .

Key reagents :

| Step | Reagents | Role |

|---|---|---|

| 1 | Acetone, HCl | Ketal formation |

| 2 | TsCl, pyridine | Tosylate introduction |

| 3 | Silica gel, hexane/EtOAc | Purification |

Q. How do the functional groups in this compound influence its reactivity in nucleophilic substitution reactions?

- Isopropylidene group : Protects the 2',3'-diol of ribose, preventing unwanted side reactions and directing reactivity to the 5'-tosylate .

- Tosylate group : A superior leaving group (compared to mesylate or triflate) due to its electron-withdrawing sulfonyl moiety, facilitating Sₙ2 reactions with nucleophiles (e.g., amines, thiols) . Example: In nucleotide chemistry, the 5'-tosylate is displaced by phosphate groups to form phosphodiester bonds .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies between computational predictions and empirical data for this compound’s structural properties?

- Discrepancy example : Simulated π–π stacking distances (e.g., ~4.6 Å in Martini models) vs. experimental values (~3.5 Å) .

- Resolution :

- Use hybrid QM/MM methods to refine force fields for sulfonate groups.

- Validate with X-ray crystallography or GIWAXS (Grazing-Incidence Wide-Angle X-Ray Scattering) to compare crystallite sizes and packing .

Q. How can reaction conditions be optimized to minimize side products during the tosylation of 2',3'-Isopropylidene nucleosides?

- Critical parameters :

- Temperature : Maintain 0–5°C during TsCl addition to avoid hydrolysis.

- Solvent : Use anhydrous pyridine to scavenge HCl and prevent protonation of the nucleophile .

- Stoichiometry : Excess TsCl (1.2–1.5 eq.) ensures complete conversion, but >2 eq. risks sulfonate byproducts.

- Monitoring : Track reaction progress via <sup>1</sup>H NMR (disappearance of 5'-OH peak at δ ~2.5 ppm) .

Q. What are the advantages of using tosylate over mesylate leaving groups in the functionalization of protected nucleosides?

- Tosylate :

- Higher stability under basic conditions.

- Slower hydrolysis kinetics, allowing better control in stepwise syntheses .

Methodological Considerations

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify isopropylidene (δ 1.3–1.5 ppm for CH₃) and tosylate (δ 7.8 ppm for aromatic protons) groups .

- HRMS : Confirm molecular weight (e.g., C₁₃H₁₇NO₆S: calc. 327.08, obs. 327.07) .

- X-ray crystallography : Resolve stereochemistry and crystal packing, critical for mechanistic studies .

Q. How does the choice of solvent impact the efficiency of nucleophilic substitutions at the 5'-tosylate position?

- Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity but may solvate the tosylate, reducing reactivity.

- Low-polarity solvents (THF, CH₂Cl₂): Favor Sₙ2 mechanisms by minimizing ion pairing.

- Case study : In the synthesis of 5'-azido nucleosides, DMF at 60°C gave 85% yield vs. 50% in THF due to improved solubility of NaN₃ .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound in aqueous media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.